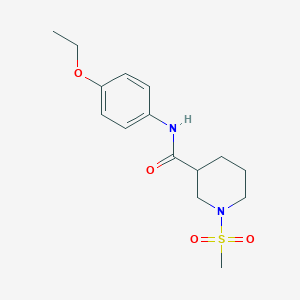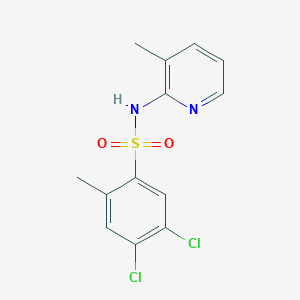![molecular formula C19H19N3O4 B4388548 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B4388548.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide
Descripción general
Descripción
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has a molecular weight of 341.35 g/mol. MNBA has been found to have a wide range of biological activities and has been used in various research studies to better understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has also been found to have anti-inflammatory effects and reduce the production of inflammatory cytokines. In addition, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has been found to have antibacterial properties and inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of COX-2 and HDACs, which makes it useful for studying the biological processes involved in inflammation and gene regulation. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide is also relatively easy to synthesize and purify, which makes it readily available for use in research studies. However, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has some limitations for use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has not been extensively tested for its potential side effects, which could limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide. One potential direction is to further study its mechanism of action and identify other biological processes that it may target. Another potential direction is to explore its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on optimizing the synthesis and purification of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide to make it more readily available for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-9-13(3-6-18(12)22(24)25)19(23)20-8-7-14-11-21-17-5-4-15(26-2)10-16(14)17/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWSJOVVELZDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4388507.png)


![2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4388526.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-chloro-N-methylbenzamide](/img/structure/B4388541.png)
![1'-(2-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4388543.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4388554.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4388570.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4388571.png)